molecular formula C9H7ClN4O2 B8734285 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy)phenol CAS No. 61909-29-3

2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy)phenol

Cat. No.: B8734285
CAS No.: 61909-29-3
M. Wt: 238.63 g/mol
InChI Key: GRARGPNNDYLUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy)phenol is a useful research compound. Its molecular formula is C9H7ClN4O2 and its molecular weight is 238.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61909-29-3

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol

InChI

InChI=1S/C9H7ClN4O2/c10-7-12-8(11)14-9(13-7)16-6-4-2-1-3-5(6)15/h1-4,15H,(H2,11,12,13,14)

InChI Key

GRARGPNNDYLUGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=NC(=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 36.9 parts of cyanuric chloride in 250 parts of water at 0°-5° C was prepared. To the stirred suspension at this temperature were added separately over about 30 minutes a solution of ammonia (3.4 parts) in water (80 parts) concurrently with a solution of sodium hydroxide (8.0 parts) in water (80 parts). Stirring was continued at 0°-5° C for about 90 minutes after completion of the addition. The temperature of the mixture was then increased to 35° C and solutions of catechol (22 parts) in water (180 parts) and sodium hydroxide (8 parts) in water (70 parts) were added with stirring at this temperature over about 40 minutes. Stirring was continued for about 1 hour at 35° C when the reaction reached neutrality. The reaction mixture was cooled to 10° C and the product isolated by filtration, washed with water and dried. 2-amino-4-chloro-6 -(2'-hydroxyphenoxy)-s-triazine was thereby obtained as an off-white powder of indefinite melting point due to decomposition, analysing for carbon 43.2%, hydrogen 2.6%, nitrogen 23.2% and chlorine 14.3%. (C9H7ClN4O2 requires carbon 45.3%, hydrogen 2.9%, nitrogen 23.5% and chlorine 14.9%).
[Compound]
Name
36.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.